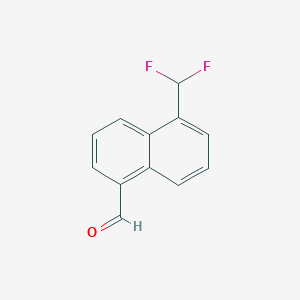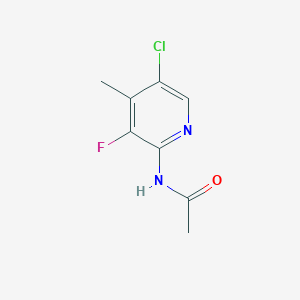
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide typically involves the introduction of chloro, fluoro, and methyl groups onto the pyridine ring, followed by the acetamide functional group. One common method involves the reaction of 2-chloro-5-fluoro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine amines.
科学的研究の応用
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the acetamide group can form hydrogen bonds with target molecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-4-methylpyridin-2-yl)acetamide
- N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide
- N-(4-Methylpyridin-2-yl)acetamide
Uniqueness
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which impart distinct chemical and biological properties
特性
分子式 |
C8H8ClFN2O |
|---|---|
分子量 |
202.61 g/mol |
IUPAC名 |
N-(5-chloro-3-fluoro-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c1-4-6(9)3-11-8(7(4)10)12-5(2)13/h3H,1-2H3,(H,11,12,13) |
InChIキー |
VYMOSUOTXKEAPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Cl)NC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


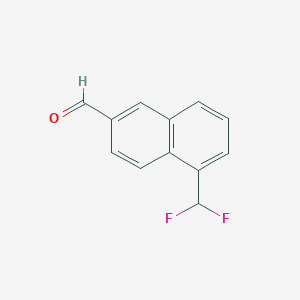
![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
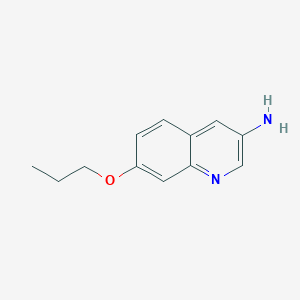

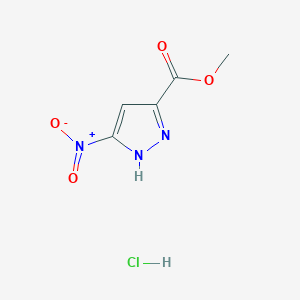
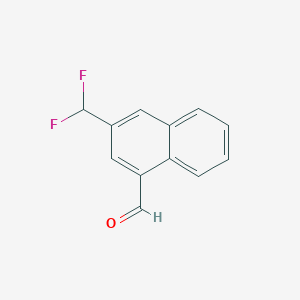

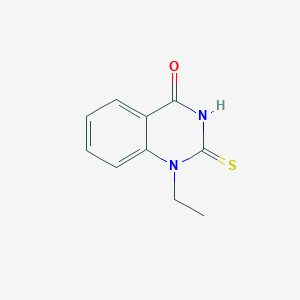
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
